molecular formula C10H22INO B14600658 N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide CAS No. 58944-13-1

N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide

Cat. No.: B14600658
CAS No.: 58944-13-1
M. Wt: 299.19 g/mol
InChI Key: MYMNDRFHRLJTEO-UHFFFAOYSA-M
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Description

N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide is a quaternary ammonium compound characterized by the presence of four methyl groups and a 5-oxohexan-1-aminium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethyl-4-oxohexan-1-amine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete quaternization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like chloride, bromide, and hydroxide ions are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced amines and related compounds.

    Substitution: Formation of various quaternary ammonium salts with different anions.

Scientific Research Applications

N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide has several scientific research applications:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.

    Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis. Additionally, it can form complexes with various biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Trimethyl-N-(4-oxopentyl)ammonium iodide: Similar structure but with a shorter carbon chain.

    Tetramethylethylenediamine (TMEDA): A related quaternary ammonium compound with different applications.

Uniqueness

N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds provides different solubility and interaction characteristics, making it suitable for specific applications in various fields.

Properties

CAS No.

58944-13-1

Molecular Formula

C10H22INO

Molecular Weight

299.19 g/mol

IUPAC Name

trimethyl-(4-methyl-5-oxohexyl)azanium;iodide

InChI

InChI=1S/C10H22NO.HI/c1-9(10(2)12)7-6-8-11(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1

InChI Key

MYMNDRFHRLJTEO-UHFFFAOYSA-M

Canonical SMILES

CC(CCC[N+](C)(C)C)C(=O)C.[I-]

Origin of Product

United States

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